5-Pentafluoroethyl-3h-pyrazine-2-thione
Overview
Description
5-Pentafluoroethyl-3h-pyrazine-2-thione is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a pentafluoroethyl group and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentafluoroethyl-3h-pyrazine-2-thione typically involves the introduction of the pentafluoroethyl group to a pyrazine ring followed by the formation of the thione group. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the pyrazine ring.
Substitution Reactions: Introduction of the pentafluoroethyl group through nucleophilic substitution.
Thionation: Conversion of a carbonyl group to a thione group using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced pyrazine derivatives.
Substitution: Functionalized pyrazine derivatives with various substituents.
Scientific Research Applications
5-Pentafluoroethyl-3h-pyrazine-2-thione has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules with potential antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including organic semiconductors and conductive polymers.
Chemical Biology: It is used as a probe to study biological processes and enzyme functions due to its reactive thione group.
Industrial Chemistry: The compound is employed in the synthesis of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Pentafluoroethyl-3h-pyrazine-2-thione involves its interaction with molecular targets through its reactive thione group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pentafluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-3H-pyrazine-2-thione: Similar structure but with a fluorine atom instead of the pentafluoroethyl group.
Pyrrolopyrazine Derivatives: Compounds with similar pyrazine rings but different substituents and biological activities.
Uniqueness
5-Pentafluoroethyl-3h-pyrazine-2-thione is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in chemical reactions compared to its analogs. Additionally, the combination of the pyrazine ring and thione group provides a unique scaffold for drug design and materials science applications.
Properties
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)-2H-pyrazine-3-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F5N2S/c7-5(8,6(9,10)11)3-1-13-4(14)2-12-3/h1H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQYFRKJCZCXQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)N=CC(=N1)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F5N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301224165 | |
Record name | 5-(1,1,2,2,2-Pentafluoroethyl)-2(3H)-pyrazinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301224165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206524-52-8 | |
Record name | 5-(1,1,2,2,2-Pentafluoroethyl)-2(3H)-pyrazinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206524-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1,1,2,2,2-Pentafluoroethyl)-2(3H)-pyrazinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301224165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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